Potent LRRK2 Inhibition Against Clinical Benchmarks
MK-1468 demonstrates superior potency against the pathogenic LRRK2 G2019S mutant (IC50 = 0.4 nM) compared to the widely referenced clinical inhibitor DNL201 (IC50 = 0.8 nM) . For wild-type LRRK2, MK-1468 also exhibits high potency (IC50 = 0.8 nM), with near-equipotent activity between the wild-type and mutant forms [1].
| Evidence Dimension | LRRK2 G2019S Inhibition (IC50) |
|---|---|
| Target Compound Data | 0.4 nM |
| Comparator Or Baseline | DNL201: 0.8 nM |
| Quantified Difference | 2-fold higher potency |
| Conditions | Biochemical LanthaScreen kinase assay |
Why This Matters
For researchers studying the G2019S mutation, which is the most common genetic cause of PD, higher potency at lower concentrations can minimize off-target effects and reduce compound usage costs.
- [1] Kattar, S. D., et al. (2023). Discovery of MK-1468: A Potent, Kinome-Selective, Brain-Penetrant Amidoisoquinoline LRRK2 Inhibitor for the Potential Treatment of Parkinson's Disease. Journal of Medicinal Chemistry, 66(21), 14912–14927. View Source
